molecular formula C13H16Cl2N2 B13718836 2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride CAS No. 1170917-31-3

2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride

Cat. No.: B13718836
CAS No.: 1170917-31-3
M. Wt: 271.18 g/mol
InChI Key: SGELCUCZGZPPTG-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride is a chemical compound with the molecular formula C13H16Cl2N2 and a molecular weight of 271.19 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-8-methylquinoline and propylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistent quality and yield. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Amine derivatives with different alkyl chains.

    Substitution: Compounds with substituted functional groups, such as hydroxyl or alkyl groups.

Scientific Research Applications

2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate various signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chloro-8-methylquinoline: Lacks the propyl group, leading to different chemical properties.

    2-Amino-5-chloro-3-propylquinoline: Lacks the methyl group, affecting its reactivity and applications.

    2-Amino-8-methyl-3-propylquinoline: Lacks the chlorine atom, resulting in different substitution reactions.

Uniqueness

2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research applications and potential therapeutic uses .

Properties

CAS No.

1170917-31-3

Molecular Formula

C13H16Cl2N2

Molecular Weight

271.18 g/mol

IUPAC Name

5-chloro-8-methyl-3-propylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C13H15ClN2.ClH/c1-3-4-9-7-10-11(14)6-5-8(2)12(10)16-13(9)15;/h5-7H,3-4H2,1-2H3,(H2,15,16);1H

InChI Key

SGELCUCZGZPPTG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=CC(=C2N=C1N)C)Cl.Cl

Origin of Product

United States

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